molecular formula C15H13ClOS B3023708 2-Chloro-4'-(ethylthio)benzophenone CAS No. 951885-41-9

2-Chloro-4'-(ethylthio)benzophenone

Cat. No. B3023708
CAS RN: 951885-41-9
M. Wt: 276.8 g/mol
InChI Key: REKQAYAJWSLZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4’-(ethylthio)benzophenone is a chemical compound with the formula C15H13ClOS . It has a molecular weight of 276.79 . This compound is produced by Rieke Metals, a company based in Lincoln, NE, which has decades of experience creating reliable organozinc and Grignard reagents, fine chemicals, conducting polymers, and more .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-(ethylthio)benzophenone consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom . The InChI code for this compound is 1S/C15H13ClOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 .

Scientific Research Applications

Structural Analysis and Disorder

Benzophenone derivatives have been studied for their crystal structures to understand molecular interactions and disorder within compounds. For example, a study on 4-Chloro-2′,4′,6′-triethylbenzophenone provided a redetermination of its structure at a higher precision than previous determinations, revealing disorder in one of the ethyl groups not identified in the previous report. This kind of structural analysis is crucial for the development of materials and understanding their properties at the molecular level (Hiroki Takahashi, 2011).

Antitumor and Proapoptotic Effects

Benzophenone analogues have been synthesized and shown to have antitumor and proapoptotic effects in cancer research. For instance, a series of substituted benzophenone analogues demonstrated inhibition of proliferation in Ehrlich ascites tumor cells, suggesting their potential clinical application as antitumor compounds (B. T. Prabhakar et al., 2006).

Catalysis and Selective Reactions

Benzophenone derivatives have been utilized in catalysis, demonstrating substrate- and regioselective reactions. A study involving chloro-(eta6-arene) complexes of ruthenium(II) highlighted their application in the transfer hydrogenation of ketones, providing insights into selective catalysis and the development of efficient catalysts (K. Polborn & K. Severin, 2000).

Environmental Impact and Transformation

Research on benzophenone compounds has also focused on their environmental impact, particularly their transformation in water treatment processes. For instance, the study of 4-hydroxyl benzophenone's transformation during chlorination disinfection process revealed the formation of toxic by-products, highlighting the importance of understanding chemical transformations and mitigating environmental risks (W. Liu et al., 2016).

Optical and Material Applications

Benzophenone derivatives have found applications in the field of materials science, particularly in the development of optical materials. A study on a novel benzophenone derivative, 2-chloro 5-nitro benzophenone, explored its potential for optical applications due to its wide transparency window in the visible region, indicating the versatility of benzophenone derivatives in material science (S. Usharani et al., 2016).

Safety and Hazards

2-Chloro-4’-(ethylthio)benzophenone may be irritating to the skin, eyes, and respiratory system . It may also have harmful effects if inhaled or swallowed . Prolonged exposure should be avoided, and caution should be used when handling this compound .

properties

IUPAC Name

(2-chlorophenyl)-(4-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKQAYAJWSLZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246991
Record name (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-(ethylthio)benzophenone

CAS RN

951885-41-9
Record name (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4'-(ethylthio)benzophenone
Reactant of Route 2
Reactant of Route 2
2-Chloro-4'-(ethylthio)benzophenone
Reactant of Route 3
Reactant of Route 3
2-Chloro-4'-(ethylthio)benzophenone
Reactant of Route 4
Reactant of Route 4
2-Chloro-4'-(ethylthio)benzophenone
Reactant of Route 5
Reactant of Route 5
2-Chloro-4'-(ethylthio)benzophenone
Reactant of Route 6
Reactant of Route 6
2-Chloro-4'-(ethylthio)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.